molecular formula C29H35FN4O B1666209 Benzamide, 4-((R)-(3-aminophenyl)(4-((4-fluorophenyl)methyl)-1-piperazinyl)methyl)-N,N-diethyl- CAS No. 875647-81-7

Benzamide, 4-((R)-(3-aminophenyl)(4-((4-fluorophenyl)methyl)-1-piperazinyl)methyl)-N,N-diethyl-

Cat. No. B1666209
M. Wt: 474.6 g/mol
InChI Key: XGFLMBBZEPJGHY-MUUNZHRXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AZD-2327 is a highly potent and selective agonist of the δ-opioid receptor. AZD2327 binds with sub-nanomolar affinity to the human opioid receptor (K(i) = 0.49 and 0.75 nM at the C27 and F27 isoforms, respectively) and is highly selective (>1000-fold) over the human μ- and κ-opioid receptor subtypes as well as >130 other receptors and channels. In functional assays, AZD2327 shows full agonism at human δ-opioid receptors ([(35)S]GTPγ EC(50) = 24 and 9.2 nM at C27 and F27 isoforms, respectively) and also at the rat and mouse δ-opioid receptors.

Scientific Research Applications

Synthesis and Alzheimer's Disease Applications

A study by Hussain et al. (2016) discussed the synthesis of a new series of benzamides as potential therapeutic agents for Alzheimer's disease. The inhibition activity against butyrylcholinesterase enzyme was explored, showing promising IC50 values, suggesting a potential therapeutic effect for Alzheimer's disease (Hussain et al., 2016).

Serotonin Receptor Studies and Alzheimer's Disease

Kepe et al. (2006) utilized a selective serotonin 1A (5-HT(1A)) molecular imaging probe in PET imaging to study the receptor densities in the living brains of Alzheimer's disease patients. This study highlighted the potential role of serotonin receptors in Alzheimer's disease, providing insights into the molecular interactions in the brain (Kepe et al., 2006).

Nonaqueous Capillary Electrophoresis Applications

Ye et al. (2012) developed a nonaqueous capillary electrophoretic separation method for benzamides and related substances. This method holds potential for quality control in the pharmaceutical industry, demonstrating the versatility of benzamide compounds in analytical chemistry (Ye et al., 2012).

Histone Deacetylase Inhibition and Cancer Therapy

Zhou et al. (2008) described the synthesis and biological evaluation of a benzamide derivative as a histone deacetylase (HDAC) inhibitor with potential anticancer applications. The compound showed promise in blocking cancer cell proliferation and inducing apoptosis, underlining the therapeutic potential of benzamides in cancer treatment (Zhou et al., 2008).

properties

CAS RN

875647-81-7

Product Name

Benzamide, 4-((R)-(3-aminophenyl)(4-((4-fluorophenyl)methyl)-1-piperazinyl)methyl)-N,N-diethyl-

Molecular Formula

C29H35FN4O

Molecular Weight

474.6 g/mol

IUPAC Name

4-[(R)-(3-aminophenyl)-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]methyl]-N,N-diethylbenzamide

InChI

InChI=1S/C29H35FN4O/c1-3-33(4-2)29(35)24-12-10-23(11-13-24)28(25-6-5-7-27(31)20-25)34-18-16-32(17-19-34)21-22-8-14-26(30)15-9-22/h5-15,20,28H,3-4,16-19,21,31H2,1-2H3/t28-/m1/s1

InChI Key

XGFLMBBZEPJGHY-MUUNZHRXSA-N

Isomeric SMILES

CCN(CC)C(=O)C1=CC=C(C=C1)[C@H](C2=CC(=CC=C2)N)N3CCN(CC3)CC4=CC=C(C=C4)F

SMILES

CCN(CC)C(=O)C1=CC=C(C=C1)C(C2=CC(=CC=C2)N)N3CCN(CC3)CC4=CC=C(C=C4)F

Canonical SMILES

CCN(CC)C(=O)C1=CC=C(C=C1)C(C2=CC(=CC=C2)N)N3CCN(CC3)CC4=CC=C(C=C4)F

Appearance

Solid powder

Pictograms

Acute Toxic; Health Hazard

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

4-((3-aminophenyl)(4-(4-fluorobenzyl)piperazin-1-yl)methyl)-N,N-diethylbenzamide
AZD 2327
AZD-2327
AZD2327

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Benzamide, 4-((R)-(3-aminophenyl)(4-((4-fluorophenyl)methyl)-1-piperazinyl)methyl)-N,N-diethyl-

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